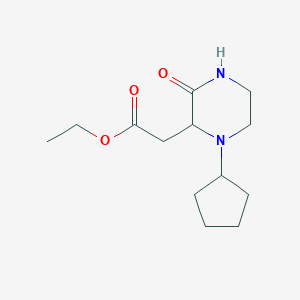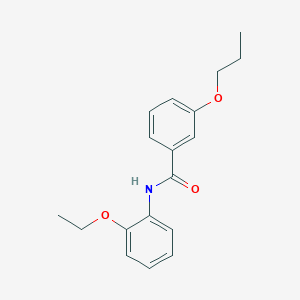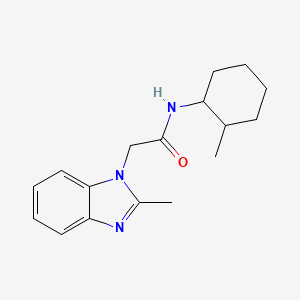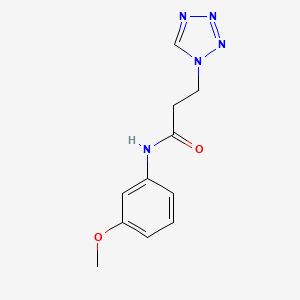![molecular formula C11H10F3N5O2 B4412024 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4412024.png)
3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
Overview
Description
3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide, also known as TTP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. TTP is a tetrazole-based compound that has been synthesized for its potential use as a tool in various biochemical and physiological studies.
Mechanism of Action
3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide acts as a competitive inhibitor of sEH, binding to the active site of the enzyme and preventing the metabolism of fatty acids. This leads to an increase in the levels of fatty acids, which can have various physiological effects. This compound has been found to be a selective inhibitor of sEH, with minimal effects on other enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension, as well as to prevent cardiac hypertrophy. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to have analgesic effects, reducing pain in animal models of neuropathic and inflammatory pain.
Advantages and Limitations for Lab Experiments
3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of sEH, making it a useful tool for studying the role of sEH in various physiological and pathological conditions. This compound is also readily available in large quantities, making it easy to obtain for research purposes. However, this compound has some limitations. It has poor solubility in water, which can limit its use in some experiments. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the study of the effects of this compound on other enzymes and pathways, as well as its potential use in the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound in scientific research and medicine.
In conclusion, this compound is a tetrazole-based compound that has potential applications in scientific research. Its synthesis method has been optimized to produce it in large quantities, and it has been found to be a potent and selective inhibitor of sEH. This compound has various biochemical and physiological effects, including reducing blood pressure, preventing cardiac hypertrophy, and reducing inflammation and pain. While this compound has some limitations, it has several advantages for use in lab experiments. Future research on this compound will help to fully understand its potential applications in scientific research and medicine.
Scientific Research Applications
3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide has been used as a tool in various scientific research studies. It has been found to be a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. This compound has been used to study the role of sEH in various physiological and pathological conditions, such as hypertension, inflammation, and pain. This compound has also been used to study the effects of sEH inhibition on the cardiovascular system, including the regulation of blood pressure and the prevention of cardiac hypertrophy.
properties
IUPAC Name |
3-(tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O2/c12-11(13,14)21-9-3-1-8(2-4-9)16-10(20)5-6-19-7-15-17-18-19/h1-4,7H,5-6H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARVIGHLQWYVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C=NN=N2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4411946.png)

![4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B4411966.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4411978.png)
![2-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4411983.png)

![2-[(4-methylphenyl)sulfonyl]-N-3-pyridinylacetamide](/img/structure/B4412007.png)

![2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4412017.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4412035.png)


